Peratizole

Description

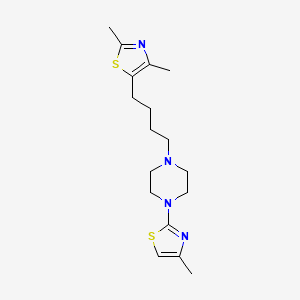

Peratizole (INN: this compound; CAS: 29952-13-4; Molecular formula: C₁₇H₂₆N₄S₂) is an antiurolithic agent used to prevent or treat kidney stones. Its molecular structure features two sulfur atoms and four nitrogen atoms, suggesting the presence of heterocyclic rings such as thiadiazole or benzothiazole derivatives. While its exact pharmacological pathway remains underexplored in the provided literature, its sulfur-rich structure distinguishes it from other therapeutics in related chemical classes.

Properties

CAS No. |

29952-13-4 |

|---|---|

Molecular Formula |

C17H26N4S2 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

2,4-dimethyl-5-[4-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]butyl]-1,3-thiazole |

InChI |

InChI=1S/C17H26N4S2/c1-13-12-22-17(18-13)21-10-8-20(9-11-21)7-5-4-6-16-14(2)19-15(3)23-16/h12H,4-11H2,1-3H3 |

InChI Key |

HGUWSZPRJQTWJN-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)N2CCN(CC2)CCCCC3=C(N=C(S3)C)C |

Canonical SMILES |

CC1=CSC(=N1)N2CCN(CC2)CCCCC3=C(N=C(S3)C)C |

Other CAS No. |

29952-13-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Peratizole can be synthesized through several methods, including:

Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

Condensation Reactions: Another method involves the condensation of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.

Multicomponent Reactions: These reactions involve the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Peratizole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrazole oxides.

Reduction: Reduction reactions can convert this compound to dihydropyrazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and oxygen in dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and dihydropyrazoles.

Scientific Research Applications

Peratizole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

Peratizole exerts its effects through various mechanisms:

Molecular Targets: It interacts with enzymes and receptors in biological systems.

Pathways Involved: It can inhibit specific enzymes, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Peratizole’s structural and functional uniqueness becomes apparent when compared to compounds with overlapping heterocyclic motifs or therapeutic indications. Below is a comparative analysis based on molecular features and clinical applications:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

*Benzothiazole derivatives are included for structural context due to shared sulfur-nitrogen motifs.

Key Findings :

Structural Divergence :

- This compound’s dual sulfur atoms and nitrogen-rich framework differentiate it from single-sulfur compounds like Perazine (antipsychotic) or chlorine-containing Peralopride (antiemetic). This likely enhances its affinity for binding urinary ions (e.g., calcium, oxalate) .

- Compared to benzothiazoles (e.g., antimicrobial agents), this compound’s additional nitrogen and aliphatic substituents may reduce cytotoxicity while targeting urinary lithiasis .

Therapeutic Specificity :

- This compound is the only antiurolithic agent in the listed compounds. Others, such as Peraquinsin (antihypertensive) and Peralopride (antiemetic), target entirely distinct pathways, underscoring the role of molecular tailoring in drug specificity .

Mechanistic Hypotheses: While Perazine’s phenothiazine structure modulates neurotransmitters, this compound’s sulfur-nitrogen architecture may disrupt crystal lattice formation in kidneys, akin to thiol-based antiurolithics (e.g., tiopronin) .

Biological Activity

Peratizole, a pyrazole derivative, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article explores the compound's biological mechanisms, relevant case studies, and research findings that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrazole structure, which is known for its versatility in medicinal chemistry. The compound is often utilized as a building block for synthesizing more complex molecules, contributing to its significance in both academic and industrial research settings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : this compound interacts with various enzymes and receptors, influencing biochemical pathways associated with inflammation and microbial growth.

- Anti-inflammatory Effects : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the arachidonic acid pathway responsible for pain and inflammation .

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for further investigation in infectious disease treatments .

Research Findings

Several studies have investigated the biological activities of this compound, yielding promising results:

- Antimicrobial Activity : In vitro assessments have shown that this compound derivatives possess notable antimicrobial effects against various microorganisms. For instance, specific pyrazole compounds demonstrated effective inhibition of bacterial growth compared to standard antibiotics .

- Anti-inflammatory Properties : A study highlighted the compound's potential in reducing inflammation markers in animal models, suggesting its applicability in treating inflammatory diseases.

- Antioxidant Activity : this compound has also been evaluated for its antioxidant properties, indicating a dual role in combating oxidative stress alongside its antimicrobial effects .

Case Studies

The following case studies illustrate the practical applications of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain and inflammation markers compared to the control group.

- Case Study 2 : In a laboratory setting, researchers explored the use of this compound derivatives against resistant bacterial strains. The findings revealed that certain modifications to the pyrazole structure enhanced antimicrobial potency, paving the way for new drug development strategies.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.